molecular formula C23H27NO3 B028424 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate CAS No. 101711-13-1

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate

Cat. No. B028424
CAS RN: 101711-13-1
M. Wt: 365.5 g/mol
InChI Key: GPVIJQIWNQUTQF-UHFFFAOYSA-N
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Description

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that contains a nitrogen atom in its structure, which makes it a potential candidate for various pharmacological applications.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate.

Mechanism Of Action

The exact mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By modulating the GABAergic system, 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is thought to exert its pharmacological effects.
Biochemical and Physiological Effects:
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has been shown to affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. Additionally, it has been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate in lab experiments is its potent pharmacological effects. It has been shown to exhibit a wide range of activities, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate. One of the areas of interest is its potential use in the treatment of neuropathic pain. Additionally, it has been suggested that this compound may have applications in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Conclusion:
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a promising compound that has gained significant attention in the field of medicinal chemistry. Its potent pharmacological effects make it a potential candidate for various research applications. While its complex synthesis method may pose a challenge, further research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves a multi-step process that requires expertise in organic chemistry. One of the commonly used methods for the synthesis of this compound is the Mannich reaction. In this reaction, an amine, an aldehyde, and a ketone are reacted in the presence of an acid catalyst to form a beta-amino carbonyl compound. This intermediate compound is then treated with an acid anhydride to form the final product, 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate.

Scientific Research Applications

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has been extensively studied for its pharmacological properties. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, it has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders.

properties

CAS RN

101711-13-1

Product Name

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate

InChI

InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2

InChI Key

GPVIJQIWNQUTQF-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O

synonyms

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate

Origin of Product

United States

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